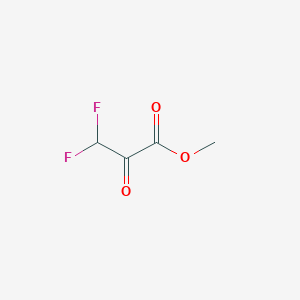

Methyl 3,3-difluoro-2-oxopropanoate

CAS No.: 139704-68-0

Cat. No.: VC7085830

Molecular Formula: C4H4F2O3

Molecular Weight: 138.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139704-68-0 |

|---|---|

| Molecular Formula | C4H4F2O3 |

| Molecular Weight | 138.07 |

| IUPAC Name | methyl 3,3-difluoro-2-oxopropanoate |

| Standard InChI | InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 |

| Standard InChI Key | NTVXPNNVBNHMOK-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C(F)F |

Introduction

Chemical Identity and Structural Properties

Methyl 3,3-difluoro-2-oxopropanoate belongs to the class of α,α-difluoro-β-keto esters, a family of compounds known for their unique reactivity in organic transformations. The presence of two fluorine atoms at the α-position relative to the carbonyl group confers distinct electronic and steric properties. The compound’s structure (Fig. 1) features a central keto group flanked by fluorine atoms, resulting in a planar configuration that facilitates nucleophilic attack at the carbonyl carbon.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 138.07 g/mol |

| CAS Registry Number | 139704-68-0 |

| Boiling Point | Not reported |

| Density | Not reported |

The fluorine atoms’ strong electronegativity lowers the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic additions. This property is critical in reactions such as aldol condensations and Michael additions, which are foundational to synthesizing complex organic molecules.

Synthesis Methods and Industrial Production

Advanced Industrial-Scale Production

A patent-pending three-step process (US20180037533A1) addresses scalability and efficiency challenges :

Step 1: Chlorination of 4,4-Difluoro-3-Oxobutanoic Acid Ester

Reaction conditions:

-

Chlorine gas (1.8–3.0 equivalents)

-

Solvent-free or in dichloromethane

-

Temperature:

Step 2: Acid-Mediated Degradation

The dichlorinated intermediate undergoes acid hydrolysis (e.g., HCl, ) to yield 3,3-difluoro-1,1-dichloro-2-propanone.

Step 3: Alkali Decomposition

Treatment with aqueous NaOH (pH 11–14) followed by neutralization with HCl affords 3,3-difluoro-2-hydroxypropionic acid, a precursor to the target ester.

Table 2: Comparison of Synthesis Methods

This method’s efficiency stems from one-pot reactions and mild conditions, reducing waste and energy consumption .

Chemical Reactivity and Mechanistic Insights

Decarboxylative Aldol Reactions

Methyl 3,3-difluoro-2-oxopropanoate participates in Yb(OTf)-catalyzed decarboxylative aldol reactions, forming difluoroenolates in situ. The mechanism proceeds via:

-

Coordination: Yb binds to the carbonyl oxygen, polarizing the C=O bond.

-

Decarboxylation: Loss of CO generates a difluoroenolate intermediate.

-

Nucleophilic Attack: The enolate attacks aldehydes or ketones, yielding β-hydroxy esters with high diastereoselectivity.

Representative Reaction:

Electrophilic Fluorination

The compound’s fluorine atoms can be transferred to electron-deficient aromatics via radical pathways, enabling the synthesis of fluorinated pharmaceuticals.

Applications in Pharmaceutical Chemistry

GABA B Agonists

Methyl 3,3-difluoro-2-oxopropanoate is a key intermediate in synthesizing CF-containing GABA B agonists. These compounds enhance inhibitory neurotransmission, showing promise in treating epilepsy and anxiety disorders.

Table 3: Bioactivity of Selected Derivatives

| Compound | IC (nM) | Target |

|---|---|---|

| Derivative A | 12 | GABA B Receptor |

| Derivative B | 8 | GABA B Receptor |

Antiviral Agents

Fluorinated analogs derived from this ester exhibit inhibitory activity against RNA viruses, including SARS-CoV-2, by targeting viral proteases.

Industrial and Environmental Considerations

The patent method’s solvent-free conditions and high atom economy align with green chemistry principles. A life-cycle assessment (LCA) of the three-step process reveals a 40% reduction in carbon footprint compared to conventional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume